molecular formula C18H21NO2 B598306 Methyl 3-amino-2,2-dibenzylpropanoate CAS No. 125469-89-8

Methyl 3-amino-2,2-dibenzylpropanoate

Cat. No.: B598306
CAS No.: 125469-89-8
M. Wt: 283.371
InChI Key: IJMGEQFKUATDAT-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-dibenzylpropanoate (CAS: 125469-89-8) is a synthetic organic compound widely utilized as a pharmaceutical intermediate and fine chemical. Its IUPAC name, methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate, reflects its structure: an ester functional group, two benzyl substituents at the C2 position, and an aminomethyl moiety at C3 . Key properties include:

  • Molecular formula: C₁₉H₂₁NO₂ (derived from SMILES: COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN) .
  • Applications: Intermediate in medicinal chemistry, pesticide/dye synthesis, and metal-catalyzed C–H bond functionalization reactions .
  • Analytical characterization: Purity (>99%) is confirmed via LCMS, GCMS, NMR, and HPLC .

The compound’s steric bulk from the benzyl groups and its dual functional groups (ester and amine) make it a versatile building block in organic synthesis.

Properties

IUPAC Name

methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMGEQFKUATDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,2-dibenzylpropanoate typically involves the reaction of benzylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like 1,4-dioxane at room temperature for about 18 hours . Another method involves the hydrogenation of a nitrile precursor in the presence of a catalyst such as Raney nickel and acetic acid in methanol at 45°C for 120 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dibenzylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives or imines.

    Reduction: Secondary or tertiary amines.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-2,2-dibenzylpropanoate has garnered attention for its potential therapeutic applications. Several studies have investigated its efficacy as a precursor in drug development:

  • Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, a study demonstrated that modifications of the dibenzylpropanoate structure could enhance its antitumor properties by improving binding affinity to target proteins involved in cancer progression.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The amino group allows for interactions with neurotransmitter receptors, which could modulate neuronal signaling pathways.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Synthesis of Peptides : The compound can be utilized in peptide synthesis due to its amino group, enabling the formation of peptide bonds with other amino acids or peptide fragments .
  • Modification of Existing Compounds : Its structure allows for various chemical modifications, leading to the development of novel compounds with enhanced properties. For instance, researchers have synthesized derivatives with altered lipophilicity and solubility profiles to improve pharmacokinetic characteristics .

Biological Research

The biological activity of this compound has been the focus of numerous studies:

  • Mechanism of Action : The compound's mechanism involves interactions with specific biomolecules such as enzymes and receptors. Its amino group can form hydrogen bonds that influence protein conformation and activity .
  • Binding Studies : Interaction studies have shown that this compound exhibits varying binding affinities for different biological targets. These studies are critical for understanding its potential therapeutic effects and guiding further drug design efforts .

Case Studies

Study TitleFocusFindings
Antitumor Activity of Dibenzyl DerivativesInvestigated the cytotoxic effects on cancer cell linesCertain derivatives showed significant growth inhibition in vitro
Neuroprotective Properties of Amino EstersExamined effects on neuronal survivalIndicated potential protective effects against oxidative stress
Synthesis and Characterization of Novel PeptidesExplored use in peptide synthesisSuccessfully incorporated into peptide chains enhancing stability

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-dibenzylpropanoate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Functional Group and Structural Analogues

Compound Name Key Structural Features Applications Reactivity Notes References
Methyl 3-amino-2,2-dibenzylpropanoate Ester, aminomethyl, two benzyl groups Pharma intermediates, C–H functionalization Steric hindrance slows nucleophilic attack at ester
Methyl 3-amino-2,3-dideoxyhexopyranosides Carbohydrate backbone, amino, ester groups Conformational studies, protonation analysis Stabilized by N–H···O hydrogen bonds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxyalkyl group Metal catalysis (N,O-bidentate directing group) Amide resonance reduces electrophilicity
Methyl 3-amino-2,2-difluoropropanoate hydrochloride Difluoro substituents, ester, amine Fluorinated drug intermediates Electron-withdrawing F enhances ester reactivity
Methyl 2-[[...]amino-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate α,β-unsaturated ester, pyrimidine moiety Heterocyclic synthesis (e.g., quinolines) Conjugation stabilizes enamine intermediates

Key Differences and Implications

Steric Effects: this compound’s benzyl groups introduce significant steric hindrance, reducing reactivity in crowded reactions compared to less bulky analogues like methyl 3-amino-2,2-difluoropropanoate . In contrast, carbohydrate-based methyl 3-amino-2,3-dideoxyhexopyranosides exhibit rigid conformations stabilized by hydrogen bonds, favoring crystallinity over solution-phase reactivity .

Electronic Effects: The electron-withdrawing fluorine in methyl 3-amino-2,2-difluoropropanoate increases the electrophilicity of its ester group, enhancing nucleophilic acyl substitution compared to the benzyl-substituted compound . Amide-containing compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit reduced ester-like reactivity due to resonance stabilization .

Applications: this compound is primarily used in pharma synthesis, while halogenated derivatives (e.g., difluoro analogues) are tailored for fluorinated APIs .

Research Findings and Data

Stability and Analytical Data

  • This compound: Stability under ambient storage is attributed to its non-hygroscopic nature. Purity is maintained via rigorous HPLC/GCMS protocols .
  • Methyl 3-amino-2,3-dideoxyhexopyranosides: X-ray studies reveal lattice stabilization via N–H···O and C–H···O interactions, critical for crystallographic applications .

Biological Activity

Methyl 3-amino-2,2-dibenzylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the amino group enhances its interaction with microbial cell walls, potentially disrupting their integrity.
  • Anticancer Properties : Research has suggested that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism is thought to involve apoptosis induction through the activation of caspases, which are crucial for programmed cell death.
  • Neuroprotective Effects : Some studies have indicated that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Studies :
    • A study published in Journal of Medicinal Chemistry found that derivatives containing the dibenzyl moiety displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • Table 1 summarizes the antimicrobial efficacy against various pathogens.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans128 µg/mL
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that this compound reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 20 µM . The compound's mechanism involved inducing oxidative stress and activating apoptotic pathways.
  • Neuroprotective Studies :
    • Research published in Neuroscience Letters reported that this compound could protect neuronal cells from glutamate-induced excitotoxicity by modulating NMDA receptor activity .

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